Serotonin adipate

Description

Overview of Serotonin (B10506) Salt Formulations in Chemical and Biological Research

The study of serotonin often involves the use of various salt formulations. The formation of salts with different counterions can significantly influence the physicochemical properties of serotonin, such as solubility, stability, and crystal structure researchgate.netresearchgate.net. These altered properties can, in turn, affect how serotonin interacts in chemical reactions or biological systems researchgate.net.

Research into serotonin salt formulations aims to understand how the counterion affects the conformation and solid-state properties of the serotonin molecule researchgate.netresearchgate.net. For instance, studies have analyzed the crystal structures of different serotonin salts, including serotonin adipate (B1204190), to understand the influence of the anion on serotonin's conformation researchgate.netnih.gov. Hydrogen bonding and stacking interactions between ions play a role in determining the molecular conformation in the crystalline state researchgate.netresearchgate.netnih.gov. This is considered important because molecular conformation, stability, and biological activity can be interrelated researchgate.netnih.govresearchgate.net.

Examples of other serotonin salts studied include serotonin hydrochloride and serotonin creatinine (B1669602) sulfate (B86663) monohydrate iucr.orgontosight.aifda.gov. Each salt form may exhibit different behaviors in terms of crystallization, solubility, and interaction with biological targets, making the investigation of various formulations valuable in chemical and biological research researchgate.netresearchgate.net.

Significance of Serotonin Adipate as a Subject of Scientific Inquiry

This compound is significant in scientific inquiry due to its specific chemical structure and the potential implications of its properties for research applications. As a salt form of serotonin, it allows for the investigation of how the adipate counterion influences the characteristics of the serotonin moiety researchgate.net.

Research on this compound has included studies on its crystal structure and conformational analysis, comparing it to other serotonin salts researchgate.netnih.gov. Understanding the solid-state properties and molecular conformation is crucial for various applications, including potentially influencing chemical and biological properties researchgate.netnih.gov.

Furthermore, this compound has been explored in the context of its effects on physiological processes, particularly those related to gastrointestinal function and microcirculation nih.govresearchgate.net. Studies have investigated its impact on intestinal motility and its potential role in addressing conditions associated with impaired gastrointestinal function nih.govresearchgate.net. Research has also examined its effects at the cellular level, such as on brain capillary endotheliocytes nih.gov.

The synthesis of this compound typically involves the reaction of serotonin with adipic acid, often through a condensation reaction . This process and the resulting compound's chemical reactivity, including potential for oxidation, reduction, and substitution reactions, are also areas of chemical interest .

The study of this compound contributes to the broader understanding of serotonin's chemistry and its behavior in different formulations, which can have implications for the design and study of compounds that interact with serotonergic systems.

Physicochemical Properties of this compound

Based on available information, some physicochemical properties of this compound have been reported:

| Property | Value | Source |

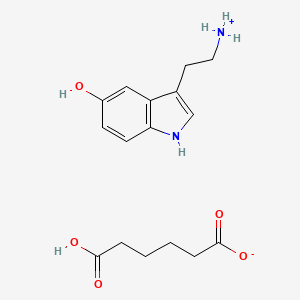

| Molecular Formula | C₁₆H₂₂N₂O₅ | nih.gov |

| Molar Mass | 322.36 g/mol | nih.gov |

| Boiling Point | 416.1°C (760 mmHg) | |

| Flash Point | 205.4°C | |

| Vapor Pressure | 1.63E-07 mmHg at 25°C | |

| IUPAC Name | 3-(2-aminoethyl)-1H-indol-5-ol;hexanedioic acid | nih.gov |

| PubChem CID | 202856 | nih.gov |

| CAS Numbers | 13425-34-8, 16031-83-7 | nih.govncats.io |

It is important to note that while some sources mention potential clinical applications, this article focuses solely on the compound's role in academic research as per the instructions.

Detailed Research Findings

Research on this compound has provided insights into its structural characteristics and biological interactions. Crystallographic studies have revealed the molecular structure of this compound and the hydrogen bonding patterns within its crystal lattice researchgate.net. These studies highlight how the adipate anion influences the conformation of the serotonin molecule in the solid state researchgate.netnih.gov.

Investigations into the biological effects of this compound have indicated its ability to interact with serotonin receptors, modulating physiological processes such as gastrointestinal motility . Studies have explored its influence on cellular activities and neurotransmission . For example, research on brain capillary endotheliocytes has suggested a protective role for this compound in supporting intracellular processes under certain conditions nih.gov.

Furthermore, studies on generalized peritonitis have investigated the use of this compound and observed effects on intestinal motility, intra-abdominal hypertension, splanchnic blood flow, and systemic inflammatory response markers nih.gov. These findings suggest a potential role for this compound in addressing complications related to impaired gastrointestinal function in specific pathological states nih.govresearchgate.net.

The synthesis of this compound and its chemical properties are also subjects of research, particularly its use as a reagent in organic synthesis and as a precursor for other molecules . Its reactivity, including oxidation, reduction, and substitution reactions, is relevant for developing synthetic pathways in organic chemistry .

The academic research on this compound, therefore, spans structural chemistry, investigations into its biological interactions at the cellular and physiological levels, and its chemical synthesis and reactivity.

Properties

IUPAC Name |

2-(5-hydroxy-1H-indol-3-yl)ethylazanium;6-hydroxy-6-oxohexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.C6H10O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;7-5(8)3-1-2-4-6(9)10/h1-2,5-6,12-13H,3-4,11H2;1-4H2,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDKLAIWRJDCMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC[NH3+].C(CCC(=O)[O-])CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16031-83-7 | |

| Details | Compound: Hexanedioic acid, compd. with 3-(2-aminoethyl)-1H-indol-5-ol (1:1) | |

| Record name | Hexanedioic acid, compd. with 3-(2-aminoethyl)-1H-indol-5-ol (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16031-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

322.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13425-34-8, 16031-83-7 | |

| Record name | Serotonin adipinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13425-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Serotonin adipinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016031837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic and Preparation Methodologies for Serotonin Adipate

Chemical Synthesis Routes for Serotonin (B10506) Adipate (B1204190)

The synthesis of serotonin adipate is typically achieved through reactions combining serotonin and adipic acid .

The synthesis of this compound is described as being accomplished through a condensation reaction between serotonin and adipic acid . This process commonly involves heating the reactants together . In the context of forming a salt from a carboxylic acid and an amine, the term "condensation" may broadly describe the reaction where the two molecules combine, potentially with the formal removal of water, although the primary interaction leading to the salt is acid-base.

Dehydrating agents are frequently employed in the reported synthetic routes for this compound . Dehydrating agents such as phosphorus pentoxide and thionyl chloride are mentioned in the context of these condensation reactions . Dicyclohexylcarbodiimide (DCC) is also noted as a dehydrating agent capable of facilitating amide bond formation between carboxylic acids and amines . The use of dehydrating agents suggests synthetic strategies that might involve activated forms of adipic acid or are related to the formation of ester linkages in certain pathways, despite the final product being a salt .

Optimized reaction conditions for the synthesis of this compound through these methods often include controlled temperature and the maintenance of anhydrous environments . Typical reaction temperatures reported range from 100°C to 150°C . Anhydrous conditions are favored to prevent hydrolysis, which could negatively impact the reaction efficiency .

Some descriptions of this compound synthesis refer to approaches that are based on esterification reactions between serotonin and derivatives of adipic acid . Acid-catalyzed esterification carried out under controlled temperatures, such as between 60°C and 80°C, is noted as a method to minimize the degradation of serotonin during the synthetic process . This indicates potential synthetic routes that involve the creation of an ester linkage between serotonin and adipic acid or its derivatives, even though this compound is ultimately a salt wikipedia.orgresearchgate.net.

Advanced Purification Techniques for this compound

Achieving high purity of this compound after synthesis requires effective purification techniques.

Chromatographic methods are among the techniques used for the purification of this compound . Column chromatography, particularly employing silica (B1680970) gel with specific solvent gradients such as ethyl acetate (B1210297) and hexane, is a reported method for isolating the compound . High-performance liquid chromatography (HPLC) is also utilized for the characterization and assessment of the purity of the synthesized product lookchem.com.

Other purification techniques documented for this compound or related adipate salts include recrystallization researchgate.netgoogle.com. Crystallization from an aqueous solution, for instance, has been successfully used to obtain high-quality crystals of this compound for structural analysis researchgate.net. The purification of related adipate salts has involved recrystallization using various solvent systems, including water, isopropyl alcohol, and dimethylformamide google.com. Washing with solvents such as acetone (B3395972) has also been employed as part of the purification process for adipate salts google.com.

Research findings indicate that purification techniques can yield high purity levels. For a related adipate salt, purification resulted in HPLC purity exceeding 96% and in some cases over 99.6% google.com.

| Method | Details | Outcome (if reported) |

| Column Chromatography | Silica gel with ethyl acetate/hexane gradients | Isolation of compound |

| Recrystallization | Used for isolation and obtaining crystals (e.g., from aqueous solution) | Isolation, High-quality crystals, Purity >96% / >99.6% |

| Washing | With acetone (for related adipate salt) | Part of purification |

Recrystallization Procedures for Compound Isolation

Following synthesis, purification steps are essential to isolate this compound with high purity. Recrystallization is a common technique employed for this purpose. . This process typically involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of this compound decreases, leading to the formation of purified crystals while impurities remain in the solution. The crystal structure of this compound has been analyzed, with crystals reported to be obtained from an aqueous solution. researchgate.net. Other purification methods, such as chromatography, particularly column chromatography using stationary phases like silica gel with appropriate elution gradients (e.g., ethyl acetate/hexane), are also utilized to isolate the compound. . Purity and structure are typically validated using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). .

Extraction and Isolation from Biologically Derived Sources

While this compound is typically synthesized, its formation relies on serotonin, which can be extracted from biological sources. Hippophae rhamnoides, commonly known as sea buckthorn, has been identified as a natural source containing significant amounts of serotonin. oblepiha22.runcsu.edumdpi.comresearchgate.netresearchgate.netjfda-online.com.

Identification and Quantification of this compound Precursors in Plant Materials (e.g., Hippophae rhamnoides)

Serotonin is present in various parts of the sea buckthorn plant, with particularly high concentrations found in the bark and shoots. oblepiha22.runcsu.eduresearchgate.net. Studies have investigated the serotonin content in different cultivars and plant parts of Hippophae rhamnoides. For instance, one- and two-year-old shoots have been identified as valuable raw materials for obtaining serotonin-containing products. oblepiha22.ruresearchgate.net. The serotonin content in sea buckthorn shoots can range from approximately 2.0% to 3.16% of dry matter. ncsu.edu. The concentration of serotonin can vary depending on factors such as the plant variety, the specific part of the plant, and the harvesting time. oblepiha22.runcsu.eduresearchgate.net.

Tryptophan and tryptamine (B22526) are recognized as precursors in the biosynthesis of serotonin in plants. nih.gov. The identification and quantification of serotonin and its precursors in sea buckthorn are typically performed using advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for quantifying serotonin content. oblepiha22.runcsu.eduresearchgate.net. More sophisticated techniques like Ultra-High-Performance Liquid Chromatography coupled with UV and Time-of-Flight Mass Spectrometry (UHPLC-UV-TOF/MS) are also employed for identification and quantification. ncsu.edu.

Data on serotonin content in different parts and ages of sea buckthorn shoots highlight the variability:

| Age of Shoots (without leaves) | Serotonin Content (% of dry weight) |

| One-year branches | 2.15-3.16 |

| Two-year branches | 2.04-2.11 |

| Dry branches | 0.24-0.50 |

Source: Adapted from Galitsyn et al., Ref oblepiha22.ru.

Seasonal variations in serotonin content have also been observed, with higher levels often detected in shoots during late autumn and early spring compared to the summer months. oblepiha22.ruresearchgate.net.

Application of Mechanic-Chemical Activation for Enhanced Serotonin Extraction from Biomass

To improve the efficiency of serotonin extraction from sea buckthorn biomass, mechanic-chemical activation techniques have been developed. This method involves a combination of mechanical treatment and the use of chemical agents, specifically adipic acid, to enhance the release and solubility of serotonin from the plant matrix. oblepiha22.ruresearchgate.netresearchgate.net.

Structural and Conformational Analysis of Serotonin Adipate

Comparative Conformational Analysis Across Serotonin (B10506) Salt Forms

Serotonin Adipate (B1204190) Conformation in Comparison to Other Serotonin Salts (e.g., Oxalate (B1200264), Creatinine (B1669602) Sulfate (B86663), Picrate)

Crystallographic studies comparing the conformation of the serotonin moiety in different salt forms reveal variations influenced by the counter-ion. In serotonin adipate, the conformation of the serotonin molecule has been found to be nearly flat nih.govfishersci.at. This conformation is notably similar to that observed in serotonin oxalate nih.govfishersci.at. Overlay analysis of the serotonin molecule in adipate and oxalate salts shows them to be almost identical and flat nih.govfishersci.at.

In contrast, the serotonin conformation in serotonin picrate (B76445) is significantly different and is not flat nih.govfishersci.at. Early studies on serotonin creatinine sulfate reported an extended conformation for the ethylamine (B1201723) side chain fishersci.ca. However, more recent research has indicated that the crystal structure of the creatinine sulfate complex differs significantly from previous determinations, and the conformation of serotonin in this newer structure also differs from those in other known complexes nih.govfishersci.cauni.lu.

Comparative analysis highlights that while some anions like adipate and oxalate lead to similar, relatively flat serotonin conformations in the crystal, other anions such as picrate induce distinct, non-planar conformations nih.govfishersci.at.

Impact of Anion Identity on Serotonin Moiety Conformation within Salt Complexes

The identity of the anion plays a crucial role in determining the specific conformation adopted by the flexible serotonin molecule in the solid state nih.govfishersci.cawikipedia.orgwikipedia.orgwikipedia.org. The influence of the anion is primarily mediated through the types and strengths of intermolecular interactions, particularly hydrogen bonding and stacking interactions, that are formed between the serotonin cation and the anion within the crystal lattice nih.govfishersci.cawikipedia.orgwikipedia.orgwikipedia.org.

Hydrogen bonding alone tends to favor a flat conformation of the serotonin molecule nih.govwikipedia.orgwikipedia.org. In this compound and oxalate, hydrogen bonds appear to be the dominant interactions dictating the similar, near-planar conformations observed nih.gov.

However, the presence of additional interactions, such as stacking interactions, can lead to different conformations. In serotonin picrate, for instance, significant stacking interactions between the aromatic rings of the serotonin indole (B1671886) moiety and the picrate anion contribute to a nonplanar conformation of serotonin nih.govwikipedia.orgnih.gov. The picrate anion, with its extended pi system, is capable of engaging in substantial pi-pi stacking interactions, which can overcome the tendency towards a flat conformation favored by hydrogen bonding alone nih.gov.

Research indicates that alterations in the anion can affect the molecular geometry of the bioactive substance, suggesting that counter-ion selection is a factor that can influence the chemical and biological properties of serotonin salts nih.govfishersci.cawikipedia.org.

Interrelation Between Molecular Conformation and Crystalline Environment

The molecular conformation of serotonin in its salt forms is intimately related to its crystalline environment nih.govnih.govfishersci.cauni.luwikipedia.orgontosight.ai. The crystal packing forces and the network of intermolecular interactions within the crystal lattice collectively define the stable conformation adopted by the serotonin molecule in the solid state nih.govfishersci.ca.

Even conformations that may be thermodynamically less favorable for an isolated serotonin molecule in the gas phase can be stabilized in the crystalline state through optimized intermolecular interactions nih.govfishersci.cawikipedia.org. For example, the relatively flat conformations observed in this compound and oxalate appear to be stabilized primarily by hydrogen bonding networks within their respective crystal structures nih.govnih.govfishersci.ca.

Chemical Reactivity and Synthetic Applications of Serotonin Adipate

Utility of Serotonin (B10506) Adipate (B1204190) as a Precursor for More Complex Molecules

Beyond its role as a direct reagent, Serotonin adipate is utilized as a precursor for the synthesis of more complex molecules . The reactive sites within its structure, such as the hydroxyl group, the amine group, and potentially the indole (B1671886) ring, can be selectively modified or functionalized to construct diverse chemical structures. This makes it a key starting material in multi-step synthesis pathways aimed at creating derivatives or larger organic compounds with desired properties.

Characterization of this compound Chemical Transformations

The chemical transformations involving this compound can be broadly categorized based on the type of reaction occurring at its reactive centers. These transformations are crucial for understanding its behavior in synthetic routes and for designing new reaction pathways.

Oxidation Pathways (e.g., Hydroxyl Group Oxidation to Quinones)

This compound can undergo oxidation reactions, particularly at the hydroxyl group located on the indole ring of the serotonin component . Oxidation of this phenolic hydroxyl group can lead to the formation of corresponding quinone derivatives . Common oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide in acidic conditions can be employed for these transformations . The indole ring itself is also susceptible to oxidation under various conditions rsc.org.

Reduction Pathways (e.g., Carbonyl Group Reduction, Dihydro Derivative Formation)

Reduction reactions can also be applied to this compound. While the primary focus in the context of this compound's chemical transformations often lies on the serotonin moiety, the adipate component, being a dicarboxylate salt, originates from adipic acid which contains carbonyl groups in its protonated form. Reduction of carbonyl groups typically yields alcohols research-solution.com. In the context of the serotonin moiety, reduction can lead to the formation of dihydro derivatives . Reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride in anhydrous solvents are commonly used for these types of reductions .

Advanced Analytical Methodologies for Serotonin Adipate Research

Chromatographic Techniques for Serotonin (B10506) Adipate (B1204190) Quantification and Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) coupled with various detection techniques and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are indispensable tools for the quantitative analysis and purity assessment of serotonin adipate. These techniques allow for the separation of this compound from impurities and matrix components, enabling accurate measurement and characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

LC-MS/MS is a powerful technique offering high sensitivity and selectivity for the analysis of complex samples. Method development for this compound using LC-MS/MS would involve optimizing chromatographic separation parameters (e.g., column chemistry, mobile phase composition, gradient elution) and mass spectrometric parameters (e.g., ionization mode, precursor and product ions, collision energy).

Studies on serotonin and related compounds demonstrate the effectiveness of LC-MS/MS for their determination in biological matrices lenus.ieresearchgate.netacs.orgdiva-portal.orgnrfhh.comnih.govnih.govoup.com. For instance, LC-MS/MS methods have been developed and validated for the analysis of serotonin and its metabolites in urine and whole blood, utilizing techniques like atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) lenus.ienih.gov. Validation of such methods typically involves assessing parameters like linearity, accuracy, precision, limits of detection (LOD) and quantification (LOQ), matrix effects, recovery, and stability lenus.ieresearchgate.netacs.orgdiva-portal.orgnrfhh.com. A validated LC-MS/MS method for serotonin in urine showed good recovery (98% average), sensitivity (LOD 1.5 nmol/L, LOQ 5 nmol/L), and acceptable inter-day repeatability (RSD 1.1% to 9.3%) lenus.ie. Another LC-MS/MS method for serotonin in human serum demonstrated consistent linearity from 0.94 to 240 ng/mL with good recovery (87.5%–104%) and low carryover researchgate.net. The application of LC-MS/MS to this compound would involve similar validation procedures, ensuring the method is specific for the adipate salt and performs reliably within defined parameters.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., Electrochemical, Fluorimetric)

HPLC is widely used for the analysis of serotonin and its related compounds, employing various detection methods based on the compound's properties.

HPLC with Electrochemical Detection (HPLC-ECD): Serotonin is an electroactive compound, making electrochemical detection a highly sensitive option for its analysis. HPLC-ECD is recognized for its speed and selectivity, enabling direct analysis without complex derivatization in many cases mdpi.comresearchgate.net. Methods utilizing HPLC-ECD have been developed for the determination of serotonin in biological samples like intracerebral microdialysis samples, brain tissue, and serum mdpi.comresearchgate.netnih.govlcms.czchromsystems.comrsc.orgresearchgate.netresearchgate.net. These methods often employ reversed-phase columns and mobile phases optimized for the separation of monoamines mdpi.comresearchgate.netnih.gov. Detection limits for serotonin using HPLC-ECD can be quite low, such as 11.86 ng/mL in a tissue analysis method nih.gov. Optimization strategies, including modified electrode materials, are used to enhance sensitivity and reproducibility mdpi.comresearchgate.net.

HPLC with Fluorimetric Detection: Serotonin exhibits native fluorescence, allowing for sensitive detection using fluorimetry. HPLC with fluorescence detection has been applied for the measurement of serotonin in various matrices, including blood, plasma, and tissue samples nih.govresearchgate.netescholarship.orgnih.govpsu.eduresearchgate.net. This method often involves reversed-phase chromatography escholarship.orgnih.govpsu.edu. A validated HPLC method with fluorimetric detection for serotonin in whole blood showed good recovery (95%) and linearity nih.gov. Another method for serotonin in Planaria using fluorescence detection achieved a detection limit of 0.35 ng nih.govpsu.edu.

HPLC with UV Detection: While generally less sensitive for serotonin compared to ECD or fluorimetry, UV detection can also be used, particularly at higher concentrations or when coupled with appropriate sample preparation. HPLC-UV methods have been developed and validated for the determination of serotonin, sometimes alongside other neurotransmitters tandfonline.comnih.govthieme-connect.combrieflands.com. A validated HPLC-UV method for serotonin in mouse brain demonstrated linearity over a range of 31.25–4000 ng/mL with a LOD of 15.63 ng/mL tandfonline.comnih.gov.

For this compound, these HPLC techniques would be adapted. The choice of detector would depend on the required sensitivity and the matrix being analyzed. ECD and fluorimetry would likely offer higher sensitivity for the serotonin component of the salt.

Spectroscopic and Spectrometric Approaches for Structural Confirmation and Analysis

Spectroscopic and spectrometric methods are crucial for confirming the structure of this compound and analyzing its properties.

Spectrofluorimetric Methodologies for Serotonin Salt Analysis

Spectrofluorimetry, leveraging the native fluorescence of serotonin, can be used for the analysis of serotonin salts. Methods have been developed for the direct determination of serotonin in samples like urine using stationary fluorescence ccsenet.orgresearchgate.netsemanticscholar.org. These methods involve optimizing factors affecting fluorescence intensity, such as solvent systems, pH, and the presence of salts ccsenet.orgresearchgate.netsemanticscholar.org. Spectrofluorimetric assays are noted for their high sensitivity and simplicity ccsenet.orgsemanticscholar.orgnih.gov. While some spectrofluorimetric methods for related compounds like selective serotonin reuptake inhibitors (SSRIs) might require derivatization to enhance fluorescence, serotonin itself is fluorescent nih.gov. Spectrofluorimetric methodologies for this compound would focus on the fluorescence properties of the serotonin moiety, potentially requiring optimization for the specific salt form and matrix.

Application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Compound Characterization

NMR spectroscopy and Mass Spectrometry (MS) are fundamental techniques for the definitive structural characterization of organic compounds, including this compound.

Nuclear Magnetic Resonance (NMR): NMR provides detailed information about the molecular structure, including the types and connectivity of atoms. ¹H and ¹³C NMR spectroscopy are commonly used for the characterization of organic molecules nih.govacs.org. Analysis of this compound by NMR would confirm the presence of both the serotonin and adipic acid components and their structural integrity within the salt. Reference standards and spectral databases are used for comparison and peak assignment .

Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. This compound has a molecular weight of 322.36 g/mol nih.gov. MS analysis, often coupled with chromatography (e.g., LC-MS), can confirm the molecular weight of this compound and provide characteristic fragmentation ions that help confirm its structure nih.govoup.comwikipedia.orgresearchgate.net. Studies have used mass spectrometry to measure the molecular weight of natural and synthetic serotonins wikipedia.org. Analysis of serotonin salts by mass spectrometry has also been used to understand the influence of the anion on serotonin conformation researchgate.net.

The combined application of NMR and MS provides a comprehensive approach to confirm the structure and purity of this compound.

Optimized Sample Preparation and Methodological Validation in Serotonin Salt Analysis

Effective sample preparation is critical for accurate and reliable analysis of serotonin salts, particularly in complex matrices. Techniques such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed to isolate the analyte of interest and remove interfering substances lenus.ieresearchgate.netnrfhh.comchromsystems.comescholarship.orgnih.govpsu.edutandfonline.comccsenet.orgresearchgate.netsemanticscholar.org. For example, protein precipitation using agents like perchloric acid or sulfosalicylic acid is a simple and effective method for preparing biological samples for serotonin analysis by HPLC or LC-MS/MS lenus.ieresearchgate.nettandfonline.com. SPE can provide further cleanup and concentration of the analyte lenus.ieescholarship.orgccsenet.orgresearchgate.netsemanticscholar.org. Optimization of sample preparation involves evaluating different methods, solvents, and conditions to achieve maximum recovery and minimize matrix effects lenus.ieresearchgate.netnrfhh.comtandfonline.comccsenet.orgresearchgate.netsemanticscholar.org. Studies have shown that sample preparation techniques can significantly impact the recovery and stability of serotonin nih.govtandfonline.com.

Methodological validation is an essential step to ensure that an analytical method is suitable for its intended purpose. Validation parameters typically assessed include linearity, accuracy, precision (repeatability and intermediate precision), specificity/selectivity, LOD, LOQ, range, recovery, and stability lenus.ieresearchgate.netacs.orgdiva-portal.orgnrfhh.comnih.govrsc.orgescholarship.orgtandfonline.comnih.govccsenet.orgsemanticscholar.orgnih.govnih.govresearchgate.net. Validation should be performed according to established guidelines, such as those from the ICH or regulatory bodies acs.orgdiva-portal.orgtandfonline.com.

For this compound analysis, the validation process would confirm the method's performance characteristics for this specific salt. This includes demonstrating that the method accurately quantifies this compound, is precise and reproducible, and is not affected by potential interfering substances in the sample matrix. Stability studies would also be conducted to determine appropriate storage conditions for samples and standards lenus.ieacs.org.

Here is a summary of typical validation parameters and their acceptance criteria, based on the provided search results for serotonin analysis:

| Validation Parameter | Description | Typical Acceptance Criteria (Examples from Search Results) |

| Linearity | Proportionality of response to analyte concentration. | Good correlation coefficients (e.g., R² ≥ 0.99) over a defined range lenus.ieresearchgate.netdiva-portal.orgnih.govrsc.orgtandfonline.comnih.govnih.gov |

| Accuracy | Closeness of measured value to the true value. | Recoveries within a specified range (e.g., 80-120% at LLOQ, 90-110% at higher concentrations; 87.5-104%; 97.8-102.2%) lenus.ieresearchgate.netdiva-portal.orgrsc.orgescholarship.orgnih.govnih.govnih.gov |

| Precision (Repeatability) | Agreement between replicate measurements within a short period. | Low Relative Standard Deviation (RSD) or Coefficient of Variation (CV) (e.g., ≤ 20% at LLOQ, ≤ 10% at higher concentrations; ≤ 11.7%; 0.72%-3.48%) researchgate.netdiva-portal.orgrsc.orgescholarship.orgtandfonline.comnih.govccsenet.orgsemanticscholar.orgnih.gov |

| Precision (Intermediate) | Agreement between measurements performed under different conditions (e.g., different days, analysts). | Low RSD or CV (e.g., ≤ 20% at LLOQ, ≤ 10% at higher concentrations; ≤ 11.5%; 0.72%-3.48%) researchgate.netdiva-portal.orgrsc.orgescholarship.orgtandfonline.comnih.govccsenet.orgsemanticscholar.orgnih.gov |

| Specificity/Selectivity | Ability to measure the analyte accurately in the presence of other components. | No significant interference from matrix components or other analytes nrfhh.comrsc.org |

| Limit of Detection (LOD) | Lowest analyte concentration detectable. | Values reported in ng/mL or nmol/L depending on the method and matrix (e.g., 1.19-2.98 µg/mL; 1.5 nmol/L; 11-25 ng/mL; 0.1-3 ng/mL; 15.63 ng/mL) lenus.ietandfonline.comnih.govccsenet.orgsemanticscholar.orgnih.govnih.gov |

| Limit of Quantification (LOQ) | Lowest analyte concentration quantifiable with acceptable accuracy and precision. | Values reported in ng/mL or nmol/L (e.g., 0.13 µmol/L; 5 nmol/L; 35-800 ng/mL; 0.4-10 ng/mL; 31.25 ng/mL) lenus.ietandfonline.comnih.govccsenet.orgsemanticscholar.orgnih.gov |

| Range | The interval between the upper and lower concentrations for which the method is validated. | Defined by the linearity studies (e.g., 50-4000 ng/mL; 0.05-3.27 nmol/L; 35-800 ng/mL) lenus.ieresearchgate.netdiva-portal.orgtandfonline.comnih.govnih.gov |

| Recovery | The efficiency of the sample preparation method in extracting the analyte. | Percentage recovery within an acceptable range (e.g., 86.04-89.61%; 98%; 87.5-104%) lenus.ieresearchgate.nettandfonline.comnih.gov |

| Stability | The ability of the analyte to remain unchanged under specified storage conditions. | Demonstrated stability in relevant matrices and storage conditions lenus.ieacs.org |

These analytical methodologies, coupled with rigorous sample preparation and validation, are essential for the comprehensive research and quality control of this compound.

Strategies for Sample Deproteinization and On-line Clean-up (e.g., Cation Exchange)

Biological matrices, such as plasma, serum, or tissue homogenates, contain high concentrations of proteins that can interfere with analytical measurements, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS). Deproteinization is a crucial initial step in sample preparation to remove these proteins. Common strategies involve protein precipitation using organic solvents or acids, followed by centrifugation to separate the precipitated proteins from the supernatant containing the analyte. For instance, deproteinization of plasma and CSF samples for the analysis of related compounds has been achieved using sulphosalicylic acid nih.gov. Homogenization in perchloric acid or methanol (B129727) followed by centrifugation has also been used for deproteinization in tissue samples u-shizuoka-ken.ac.jpnih.gov.

On-line clean-up techniques, often coupled directly to the analytical system, can further purify the sample extract and reduce matrix effects. Cation exchange chromatography is a relevant technique in this context. Serotonin, being a basic compound, is positively charged at physiological pH and can bind to negatively charged cation exchange resins thermofisher.combio-rad.com. While this compound is a salt, the serotonin moiety retains its basic character and would likely interact with cation exchange materials under appropriate pH conditions. Cation exchange chromatography is used to separate molecules based on their net surface charge and can be applied for both preparative and analytical purposes bio-rad.com. This technique involves the binding of positively charged molecules to a negatively charged stationary phase, allowing for the removal of unbound or negatively charged matrix components thermofisher.combio-rad.com. Ion exchange chromatography has been mentioned in the context of purifying related compounds and in patent applications for compositions containing serotonin reuptake inhibitors core.ac.ukjustia.com.

Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) Techniques

Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) are widely used techniques for the isolation and preconcentration of analytes from complex matrices. LLE is a separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent longdom.orgcelignis.com. This method is employed to transfer the target compound from one phase to another, effectively separating it from matrix components that remain in the original phase longdom.org. LLE has been mentioned in the context of extracting serotonin and other indole (B1671886) metabolites eco-vector.com and for other organic pollutants in water samples windows.net. While LLE can be effective, it often requires larger volumes of solvents compared to SPE.

Solid Phase Extraction (SPE) is a chromatographic technique that uses a solid stationary phase to selectively adsorb the analyte or matrix components from a liquid sample windows.netnih.gov. SPE offers several advantages over LLE, including reduced solvent usage, improved reproducibility, and increased recovery windows.net. Various types of SPE sorbents are available, including reversed-phase, normal-phase, ion-exchange, and polymeric phases, allowing for the selection of a sorbent based on the chemical properties of the analyte and the matrix. SPE has been successfully applied for the analysis of serotonin in human feces nih.gov and for the extraction of various emerging contaminants from water and other matrices unl.eduresearchgate.netmdpi.com. The choice of SPE sorbent and method (conditioning, loading, washing, elution) is critical for achieving optimal recovery and clean-up. For this compound, given the basic nature of the serotonin component, mixed-mode cation exchange SPE sorbents could be particularly relevant for selective extraction from biological or environmental matrices.

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized version of LLE that uses small volumes of extraction and disperser solvents, resulting in a cloudy solution with a large surface area for efficient extraction researchgate.net. DLLME has been applied for the analysis of venlafaxine, a serotonin-noradrenergic reuptake inhibitor, in water samples researchgate.net.

Assessment of Analytical Performance Parameters (e.g., Limits of Detection, Limits of Quantification, Recovery, Reproducibility, Matrix Effects)

Rigorous validation of analytical methods is essential to ensure their reliability and suitability for their intended purpose. Several key analytical performance parameters are assessed during validation:

Limits of Detection (LOD) and Limits of Quantification (LOQ): LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. LOD and LOQ values are matrix-dependent and are typically determined based on the signal-to-noise ratio ulb.bemdpi.com. Reported LODs and LOQs for serotonin and related compounds in various matrices vary depending on the analytical technique and sample preparation method used researchgate.netmdpi.comresearchgate.netulb.benih.govnih.govresearchgate.net.

Recovery: Recovery refers to the efficiency of the sample preparation method in extracting the analyte from the matrix. It is typically determined by spiking known concentrations of the analyte into blank matrix samples and comparing the measured concentration to the spiked concentration nih.govresearchgate.netmdpi.comulb.be. Recovery rates for SPE methods applied to serotonin in feces have been reported in the range of 55.9-81.0% nih.gov. For other analytes and matrices, recoveries can vary, with values often targeted to be within a certain range (e.g., 70-120% researchgate.net, over 70% mdpi.com).

Reproducibility (Precision): Reproducibility, also known as inter-assay precision, assesses the variability of results obtained for the same sample analyzed on different occasions (e.g., different days, different analysts, different equipment). It is typically expressed as the relative standard deviation (RSD) researchgate.netmdpi.comulb.bemdpi.comresearchgate.net. Low RSD values indicate good reproducibility.

Matrix Effects (ME): Matrix effects occur when components in the sample matrix interfere with the detection or ionization of the analyte, leading to signal suppression or enhancement. Matrix effects are particularly important in mass spectrometry-based methods. They can be assessed by comparing the analytical response of the analyte in the matrix extract to the response of the analyte in a pure solvent or a stripped matrix researchgate.netmdpi.comlcms.cz. Matrix-matched calibration curves and the use of stable isotope-labeled internal standards are common strategies to compensate for matrix effects nih.govresearchgate.net.

Assessing these parameters provides confidence in the accuracy, precision, and reliability of the analytical method for the quantification of this compound in the intended matrix.

Mechanistic Investigations of Serotonin Adipate at the Cellular and Molecular Level

Elucidation of Serotonin (B10506) Adipate (B1204190) Interaction with Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT3)

The mechanism of action of serotonin adipate involves its interaction with serotonin receptors. Serotonin receptors are a diverse group, including G protein-coupled receptors and ligand-gated ion channels, found in both the central and peripheral nervous systems. this compound's molecular targets include various serotonin receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT3. By binding to these receptors, the compound can modulate various physiological processes.

Research indicates that serotonin receptors, including 5-HT1A, 5-HT2A, 5-HT3, and 5-HT7, play significant roles in controlling processes such as airway motility. mdpi.com Specifically, 5-HT1A and 5-HT2A receptors are primarily located in smooth muscle cells, while 5-HT3 receptors are found in presynaptic nerve terminals and facilitate the release of acetylcholine. mdpi.com Activation of 5-HT2A receptors can lead to bronchoconstriction, while activation of 5-HT1A receptors can induce bronchodilation. mdpi.com The differential distribution of 5-HT receptor subtypes allows for targeted pharmacological interventions. researchgate.net

Intracellular Signaling Pathway Modulation by this compound

The action of this compound involves the modulation of intracellular signaling pathways. Serotonin receptors, with the exception of the 5-HT3 receptor which is a ligand-gated ion channel, are G protein-coupled receptors that activate intracellular second messenger cascades. wikipedia.org

Effects on Cyclic Adenosine (B11128) Monophosphate (cAMP) Levels

The pathways involved in the action of this compound include the modulation of cyclic adenosine monophosphate (cAMP) levels. Serotonin itself can induce excitatory modulation of serotonergic neurons, and studies suggest that cAMP may mediate some of these effects. nih.gov Metabotropic glutamate (B1630785) receptors, which are also G protein-coupled receptors, can regulate cAMP levels, with activation of stimulatory Gs proteins or inhibitory Gi proteins having opposing effects on adenylate cyclase, the enzyme responsible for cAMP synthesis. acnp.org

Activation of Downstream Signaling Cascades

This compound's mechanism of action also involves the activation of downstream signaling cascades. Stimulation of serotonin receptors with serotonin induces a similar pattern of enrichment of downstream signaling modules, such as MEK/MAPK, PI3K/AKT, Ras/Raf, and RhoA/ROCK, across various 5-HT receptors. nih.gov This suggests that multiple biological processes may be influenced by the combined effects of several receptors rather than being controlled by a single one. nih.gov

Influence on Serotonergic Neurotransmission and Cellular Processes

Research has indicated that this compound influences cellular processes and neurotransmission.

Modulation of Serotonin Release and Uptake Mechanisms

By binding to serotonin receptors, this compound can modulate the release and uptake of serotonin. Serotonin's action is primarily terminated by its reuptake from the synapse, mediated by the serotonin transporter (SERT) on the presynaptic neuron. wikipedia.orgfrontiersin.org Autoreceptors, such as 5-HT1A, 5-HT1B, and 5-HT1D, are inhibitory and coupled to Gi proteins, and they appear to modulate the response to SERT inhibition. frontiersin.org Studies suggest that autoreceptor antagonists can potentiate the increase in extracellular serotonin levels caused by SSRIs (selective serotonin reuptake inhibitors). frontiersin.org The high-affinity binding sites for imipramine, a reuptake inhibitor, may have a physiological role in modulating serotonin reuptake, possibly mediated by an endogenous effector. nih.gov

Impact on Cell Function and Gene Expression

Serotonin Biosynthesis and Metabolism Pathways (General Serotonin Context Relevant to this compound)

Serotonin, also known as 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter and a crucial biological signaling molecule involved in a wide array of physiological processes in both the central nervous system and peripheral tissues. wikipedia.orguvm.eduncats.io These functions include the regulation of mood, cognition, appetite, sleep, and gastrointestinal motility. wikipedia.orgncats.ionews-medical.netontosight.ai The synthesis and breakdown of serotonin are tightly regulated enzymatic processes. Upon administration, this compound is expected to dissociate, releasing serotonin, which would then enter these established biochemical pathways.

Tryptophan Hydroxylation and Decarboxylation in Serotonin Synthesis

The biosynthesis of serotonin begins with the essential amino acid L-tryptophan. wikipedia.orgnews-medical.netontosight.aisigmaaldrich.comresearchgate.netfrontiersin.orgresearchgate.net This process involves a short metabolic pathway catalyzed by two key enzymes. news-medical.netontosight.ai

The first, and rate-limiting, step is the hydroxylation of L-tryptophan to form 5-hydroxytryptophan (B29612) (5-HTP). news-medical.netontosight.aisigmaaldrich.comfrontiersin.org This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH). news-medical.netontosight.aisigmaaldrich.comresearchgate.netresearchgate.net TPH exists in two isoforms, TPH1 and TPH2. news-medical.netresearchgate.net TPH1 is found in various peripheral tissues, including the gastrointestinal tract, where approximately 90% of the body's serotonin is synthesized by enterochromaffin cells. wikipedia.orgnews-medical.netoup.com TPH2 is specifically located in neurons of the brain, particularly in the raphe nuclei. news-medical.netresearchgate.net

Following the hydroxylation of tryptophan, the second step in serotonin synthesis is the decarboxylation of 5-HTP to produce serotonin (5-hydroxytryptamine). ontosight.airesearchgate.netresearchgate.net This reaction is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as 5-HTP decarboxylase. ontosight.airesearchgate.netresearchgate.net AADC is the same enzyme responsible for the decarboxylation step in dopamine (B1211576) biosynthesis. researchgate.net

Monoamine Oxidase-Mediated Serotonin Metabolism

The primary pathway for the metabolic degradation of serotonin involves the enzyme monoamine oxidase (MAO). wikipedia.orguvm.edusigmaaldrich.comoup.comnih.gov MAO is an outer mitochondrial membrane-bound enzyme. sigmaaldrich.comnih.gov It exists in two main isoforms, MAO-A and MAO-B, both of which are found in the brain and peripheral tissues. uvm.edusigmaaldrich.comnih.gov MAO-A is particularly important for the metabolism of serotonin, exhibiting a higher affinity for serotonin as a substrate compared to MAO-B. sigmaaldrich.com

The initial step in MAO-mediated serotonin metabolism is the oxidative deamination of serotonin, which converts it to 5-hydroxyindole (B134679) acetaldehyde (B116499) (5-HIAL). wikipedia.orgsigmaaldrich.com This intermediate aldehyde is then rapidly metabolized further, primarily by aldehyde dehydrogenase (ALDH), to form 5-hydroxyindole acetic acid (5-HIAA). wikipedia.orgsigmaaldrich.comoup.com 5-HIAA is the major excreted metabolite of serotonin. sigmaaldrich.com

In addition to MAO-mediated degradation, serotonin can also be metabolized through other pathways, such as acetylation by arylalkylamine N-acetyltransferase to form N-acetyl-serotonin, which can then be converted to melatonin. oup.com Serotonin can also be a substrate for indoleamine 2,3-dioxygenase (IDO), entering the kynurenine (B1673888) pathway. oup.com However, MAO-mediated metabolism to 5-HIAA is considered the primary route of serotonin breakdown. wikipedia.orguvm.edusigmaaldrich.comoup.comnih.gov

The termination of serotonergic signaling is primarily achieved by the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron via the serotonin transporter (SERT). wikipedia.orguvm.edunews-medical.net Once inside the neuron, serotonin can be repackaged into vesicles or subjected to degradation by MAO. wikipedia.org In peripheral tissues, such as the gut, serotonin released by enterochromaffin cells is also taken up by enterocytes via SERT and subsequently degraded by MAO. oup.com

The metabolism of serotonin by MAO is a crucial mechanism for regulating the concentration of this neurotransmitter and preventing potential toxicity. oup.com Research has indicated that MAO-A-mediated degradation of serotonin can contribute to oxidative stress in certain tissues. nih.gov

Pre Clinical and in Vitro Studies of Serotonin Adipate

In Vitro Cellular and Tissue-Based Investigations of Serotonin (B10506) Adipate (B1204190)

In vitro research has established that adipocytes, or fat cells, possess a functional serotonergic system, indicating that serotonin plays a direct role in regulating adipocyte function. researchgate.net Adipocytes both synthesize and respond to serotonin, creating an autocrine/paracrine signaling loop that influences their differentiation and metabolic activity. nih.gov

Key components of this system have been identified in primary human adipocytes and related cell lines:

Tryptophan Hydroxylase 1 (Tph1): Tph1 is the rate-limiting enzyme in the synthesis of peripheral serotonin. nih.gove-enm.org Its expression in adipocytes is required for their differentiation, and inhibition of Tph1 reduces the differentiation capacity of preadipocytes. nih.gov This demonstrates that local serotonin production is integral to adipogenesis. nih.gov

Serotonin Receptors: Adipocytes express several serotonin receptors, with the 5-HT2A and 5-HT2B receptors being prominently identified in both human brown and white adipocytes. researchgate.neted.ac.uk The 5-HT2A receptor, in particular, is necessary for the differentiation of human primary subcutaneous preadipocytes. nih.govlsuhsc.edu Antagonizing or knocking down this receptor blocks the expression of key adipogenic genes, such as peroxisome proliferator-activated receptor-gamma (PPAR-γ), thereby inhibiting the differentiation process. nih.gov Activation of both 5-HT2A and 5-HT2C receptors has been shown to be involved in adipocyte differentiation. nih.gov

Serotonin Transporter (5HTT/SERT): The serotonin transporter, encoded by the SLC6A4 gene, is responsible for the reuptake of serotonin from the extracellular space, thus regulating its bioavailability. uni-freiburg.de SERT is highly expressed in human brown adipocytes compared to white adipocytes. ed.ac.uked.ac.uk This transporter plays a crucial role in sustaining the thermogenic capacity of brown adipose tissue by clearing extracellular serotonin, which would otherwise suppress thermogenesis. ed.ac.uked.ac.uk

Leptin Regulation: Studies have shown that serotonin can induce the regulation of leptin, a key hormone in energy balance, in isolated rat adipocytes. researchgate.net

This local serotonergic system allows adipocytes to modulate lipid metabolism. Serotonin promotes an energy storage phenotype by suppressing lipolysis (the breakdown of stored fat) and enhancing adipogenesis in white adipocytes, largely through 5-HT2A receptor signaling. researchgate.netdovepress.com

| Component | Function in Adipocytes | Key Findings | References |

|---|---|---|---|

| Tryptophan Hydroxylase 1 (Tph1) | Rate-limiting enzyme for local serotonin synthesis. | Required for adipocyte differentiation; its inhibition reduces differentiation potency. | nih.govmdpi.com |

| Serotonin Receptor 2A (5-HT2A) | Mediates serotonin's effects on adipocyte differentiation and lipolysis. | Activity is necessary for the differentiation of human preadipocytes; activation suppresses lipolysis. | researchgate.netnih.govlsuhsc.edu |

| Serotonin Transporter (SERT/5HTT) | Regulates extracellular serotonin levels via reuptake. | Highly expressed in human brown adipocytes, where it sustains thermogenesis by clearing serotonin. | ed.ac.ukuni-freiburg.deed.ac.uk |

In controlled laboratory settings, serotonin has been shown to modulate fundamental cellular processes beyond basic adipocyte function. In chili (Capsicum annuum) cell suspension cultures, serotonin is involved in signaling several stress response mechanisms. nih.govacs.org Its application, particularly in combination with salinity stress (NaCl), triggers a cascade of signaling pathways that lead to changes at the biochemical and molecular levels. nih.gov These changes include the modulation of secondary metabolite pathways, which alters the production of various compounds. nih.govacs.org

Furthermore, serotonin demonstrates the ability to mitigate the adverse effects of stress on cell growth. In the same chili cell suspension cultures, serotonin treatment alleviated the negative impacts of salt stress, promoting an increase in cell biomass compared to control groups. nih.govacs.org This suggests a role for serotonin in maintaining cellular homeostasis and promoting survival under stressful conditions. acs.org

Plant Physiological Responses to Serotonin Adipate (or Serotonin Salts)

Serotonin is a ubiquitous molecule in plants, where it functions as a bioregulator involved in a wide range of physiological processes, including growth, development, and responses to environmental stress. nih.govjipb.net

Exogenous application of serotonin has been proven to be an effective method for enhancing plant tolerance to abiotic stresses such as high salinity and drought. acs.orgresearchgate.net In studies on rapeseed (Brassica napus L.) and tomato seedlings, serotonin treatment effectively mitigated the growth inhibition caused by salinity. researchgate.netmdpi.comresearchgate.net Specifically, it promoted the accumulation of fresh and dry weight in both roots and shoots of rapeseed seedlings under salt stress. mdpi.comresearchgate.net

Serotonin also plays a role in various aspects of plant development, including morphogenesis and ripening. nih.govacs.org Its structural similarity to the plant hormone auxin suggests potential interplay in regulating growth and developmental pathways. nih.gov By alleviating the detrimental effects of stress, serotonin helps maintain the physiological processes necessary for normal plant growth and maturation. researchgate.netmdpi.com

Serotonin significantly influences the biosynthesis of secondary metabolites in plants, particularly under stress conditions. nih.govnih.gov These compounds, which include phenolics, flavonoids, and alkaloids, are crucial for plant defense and adaptation. mdpi.comsemanticscholar.org

In chili cell suspension cultures subjected to salt stress, the interaction between serotonin and NaCl significantly stimulated the production of capsaicinoids (capsaicin and dihydrocapsaicin) and various phenolic compounds. nih.govacs.org The production of capsaicinoids was found to be dependent on the concentration of both serotonin and NaCl, with higher serotonin and lower NaCl levels yielding the maximum capsaicin content. nih.govacs.org Similarly, the treatment affected the accumulation of phenolic compounds such as chlorogenic acid, catechin, and caffeic acid by stimulating the phenylpropanoid biosynthetic pathway. nih.govacs.org This indicates that serotonin acts as a signaling molecule that modulates these metabolic pathways in response to stress. nih.gov

| Compound | Treatment Condition | Observed Effect in Capsicum annuum Cell Culture | References |

|---|---|---|---|

| Capsaicin | 100 µM Serotonin + 25 mM NaCl | Maximum content observed (0.93 µg/g FW), a significant increase compared to control. | acs.orgnih.gov |

| Dihydrocapsaicin | 50 µM Serotonin + 25 mM NaCl | Significant increase observed (0.32 µg/g FW). | acs.orgnih.gov |

| Chlorogenic Acid | 100 µM Serotonin + 25 mM NaCl | Significantly elevated by 18.96-fold (17.4 µg/g FW) compared to control. | acs.orgnih.gov |

| Total Phenolics & Flavonoids | Serotonin and NaCl interaction | Significantly enhanced accumulation compared to control cultures. | researchgate.net |

A key mechanism by which serotonin confers stress tolerance in plants is through the enhancement of their antioxidant defense systems. researchgate.netnih.gov Abiotic stresses like salinity lead to the overproduction of reactive oxygen species (ROS), causing oxidative damage to cells. mdpi.com Serotonin helps mitigate this damage by scavenging ROS and boosting the activity of antioxidant enzymes. mdpi.comnih.gov

Studies on rapeseed and tomato seedlings showed that exogenous serotonin application reduced levels of hydrogen peroxide (H₂O₂) and malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.netmdpi.comresearchgate.net Concurrently, it increased the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD). mdpi.comresearchgate.net

Serotonin also positively influences seed germination, especially under inhibitory conditions like salt stress. dergipark.org.trdergipark.org.tr In pepper (Capsicum annuum L.) seeds, increasing salt concentrations reduced the germination percentage and speed. dergipark.org.trdergipark.org.tr However, the application of serotonin significantly alleviated this negative effect. dergipark.org.trdergipark.org.tr

| Germination Parameter | Effect of Salt Stress (150 mM NaCl) | Effect of Serotonin Application (5-10 µM) under Salt Stress | References |

|---|---|---|---|

| Germination Percentage | Reduced | Increased from 79% (control) to 91%. | dergipark.org.tr |

| Germination Speed | Reduced | Increased from 2.11 (control) to ~2.82. | dergipark.org.tr |

| Mean Germination Time | Increased | Decreased, indicating faster germination. | researchgate.netresearchgate.net |

Theoretical and Computational Chemistry Approaches to Serotonin Adipate

Conformational Analysis using Quantum Chemical Calculations

Quantum chemical calculations are instrumental in exploring the conformational landscape of serotonin (B10506) and its salts, including serotonin adipate (B1204190). These methods help in understanding the preferred spatial arrangements of the molecule and the influence of counter-ions on its conformation.

Adiabatic Conformational Analysis

Adiabatic conformational analysis of the serotonin cation in the gas phase has identified several stable conformers. These conformers are characterized by the dihedral angles of the ethylamine (B1201723) side chain, denoted as +gauche (Gp), -gauche (Gm), and anti (At). researchgate.netresearchgate.net Theoretical calculations have shown that a "free" serotonin molecule in its cationic form is predicted to be nonplanar. researchgate.netuclouvain.be

However, in the solid state, the conformation of serotonin within the serotonin adipate salt is observed to be the "AtAt" conformation. researchgate.net The energy of this conformation is calculated to be approximately 9 kcal/mol higher than the most stable predicted gas-phase conformers, GmGp and GpGp. researchgate.net This indicates that the crystalline environment and intermolecular interactions play a crucial role in determining the final conformation of the serotonin cation in the adipate salt, overriding the energetic preferences of the isolated molecule. researchgate.net

Density Functional Theory (DFT) and Ab Initio Studies of Serotonin and its Salts

Density Functional Theory (DFT) has been employed to investigate the structural and energetic properties of serotonin-containing crystals. acs.orgresearchgate.net For this compound, the lattice energy has been calculated to be -716.9 kJ/mol. acs.org This value provides a measure of the stability of the crystal lattice arising from all intermolecular interactions.

DFT studies on various serotonin salts have highlighted that the conformation of the serotonin molecule can be influenced by the choice of the counter-ion. iucr.org While hydrogen bonding generally promotes a flat conformation of the serotonin molecule, the presence of additional interactions, such as stacking, can lead to nonplanar conformations. researchgate.netuclouvain.be In the case of this compound, the serotonin molecule adopts a nearly flat conformation, similar to what is observed in serotonin oxalate (B1200264) and serotonin creatinine (B1669602) sulfate (B86663). researchgate.net

Computational Prediction of Physicochemical Parameters and Electronic Distribution (e.g., pKa)

While specific computational studies predicting the pKa and detailed electronic distribution exclusively for this compound are not extensively documented in the available literature, general principles of computational chemistry can be applied. The pKa of the protonated amino group of serotonin is known to be high, around 9.97, indicating that it exists predominantly in its cationic form at physiological pH. researchgate.net Computational methods such as DFT can be utilized to calculate the electrostatic potential and atomic charges, providing insights into the electronic distribution within the this compound complex. These calculations can help in understanding the regions of the molecule that are electron-rich or electron-deficient, which in turn influences its interaction with other molecules.

Molecular Modeling of Intermolecular Interactions

The crystal structure of this compound is stabilized by a network of intermolecular interactions, which can be investigated using molecular modeling techniques.

Computational Studies of Hydrogen Bonding and Stacking Interactions

The crystal structure of this compound reveals an extensive network of hydrogen bonds. The serotonin cations form chains linked by N-H···O hydrogen bonds, which in turn are connected to chains of adipate anions linked by O-H···O hydrogen bonds. uclouvain.be Additional O-H···O and N-H···O hydrogen bonds link the serotonin cations and adipate anions, creating a two-dimensional network. uclouvain.be The donor-acceptor distances for the N-H···O hydrogen bonds are in the range of 2.7–3.1 Å. uclouvain.be Hirshfeld surface analysis of this compound shows characteristics consistent with hydrogen bonding, similar to that observed in carboxylic acids. uclouvain.be

Stacking interactions also contribute to the stability of the this compound crystal structure. The indole (B1671886) rings of neighboring serotonin molecules are nearly parallel to each other, with partial overlap. researchgate.netuclouvain.be However, these stacking interactions in this compound are not considered to be particularly strong from a geometric standpoint. uclouvain.be The primary forces governing the crystal packing appear to be the extensive hydrogen bonding network. researchgate.netuclouvain.be

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing serotonin adipate, and how can reaction parameters be optimized?

- Methodology : The synthesis of adipate esters typically involves esterification reactions between adipic acid and alcohols or amines. For this compound, a solvent-free enzymatic approach using lipases (e.g., immobilized Candida antarctica lipase B) can optimize yield. Central Composite Rotatable Design (CCRD) is recommended for parameter optimization, focusing on temperature (40–70°C), reaction time (6–24 hours), enzyme loading (5–20% w/w), and agitation speed (150–300 rpm). Response Surface Methodology (RSM) with quadratic polynomial models can predict optimal conditions .

- Data Analysis : Validate models using ANOVA to assess significance (e.g., p < 0.05 for temperature and enzyme load). Tabulate experimental vs. predicted yields (see Table 2 in for reference).

Q. How can this compound be characterized to confirm structural integrity and purity?

- Techniques : Use Fourier-Transform Infrared Spectroscopy (FTIR) to identify ester carbonyl peaks (~1740 cm⁻¹) and amine groups from serotonin. Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) resolves adipate backbone signals (δ 1.6–2.4 ppm for methylene groups) and serotonin’s indole moiety. High-Performance Liquid Chromatography (HPLC) with a C18 column (UV detection at 280 nm) quantifies purity (>95%) .

- Validation : Compare spectral data to reference compounds (e.g., dibutyl adipate in ).

Advanced Research Questions

Q. What experimental designs are suitable for assessing this compound’s pharmacokinetics and tissue-specific effects?

- In Vivo Models : Use Sprague-Dawley rats for oral administration studies (OECD Guideline 421) to evaluate absorption kinetics. Collect plasma samples at intervals (0–48 hours) and analyze via LC-MS/MS. Tissue distribution can be quantified in liver, brain, and kidneys .

- Metabolite Profiling : Hydrolysis products (serotonin and adipic acid) should be monitored using enzymatic assays (e.g., monoamine oxidase for serotonin degradation) .

Q. How can researchers resolve contradictions in this compound’s toxicological data across species?

- Case Study : Di(2-ethylhexyl) adipate (structurally analogous) showed hepatocarcinogenicity in mice but not rats. Hypothesize species-specific differences in cytochrome P450 metabolism or peroxisome proliferation. Conduct comparative transcriptomics (RNA-seq) on liver tissues to identify dysregulated pathways (e.g., PPARα activation) .

- Dose-Response Analysis : Use Hill equation models to compare NOAEL (No Observed Adverse Effect Level) between species. Prioritize subchronic dosing (90-day studies) for translational relevance .

Q. What statistical approaches are recommended for error analysis in this compound synthesis and quantification?

- Error Types :

- Systematic Errors : Calibrate HPLC detectors with certified standards; validate enzyme activity assays.

- Random Errors : Replicate reactions (n ≥ 3) and apply Student’s t-test to assess variability .

- Beer’s Law Application : For UV-Vis quantification (e.g., aspirin in ), ensure linearity (R² > 0.99) across a concentration range (e.g., 0.1–10 mM).

Q. How can this compound’s neuropharmacological effects be mechanistically studied?

- In Vitro Models : Use SH-SY5Y neuronal cells to assess serotonin receptor (5-HT1A/2A) activation via cAMP ELISA or calcium imaging. Co-treat with selective antagonists (e.g., ketanserin for 5-HT2A) to isolate pathways .

- Data Interpretation : Compare dose-response curves (EC₅₀ values) to native serotonin to evaluate potency differences.

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.